C-24 Stereochemistry and Antitubercular Activity
In the only published direct head-to-head comparison, (24S)-cycloartane-3β,24,25-triol (compound 24) demonstrated antitubercular activity with an MIC of 32 μg/mL against M. tuberculosis H37Rv, whereas its (24R) epimer (compound 23) was completely inactive at the highest tested concentration (MIC > 64 μg/mL) [1]. Both compounds were tested under identical conditions using the Microplate Alamar Blue Assay (MABA) in Middlebrook 7H12 medium. The reference drug rifampin exhibited an MIC of 0.25 μg/mL in the same assay, providing a calibrated potency benchmark [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC = 32 μg/mL |
| Comparator Or Baseline | (24R)-Cycloartane-3β,24,25-triol (compound 23): MIC > 64 μg/mL; Rifampin (reference): MIC = 0.25 μg/mL |
| Quantified Difference | ≥ 2-fold difference in MIC between epimers; (24S) active, (24R) inactive |
| Conditions | Microplate Alamar Blue Assay (MABA), M. tuberculosis H37Rv (ATCC 27294), Middlebrook 7H12 medium |
Why This Matters
This stereospecificity demonstrates that C-24 configuration is a binary on/off switch for anti-TB activity, making the 24S isomer the only valid procurement choice for antitubercular screening or SAR studies involving cycloartane-3,24,25-triol.
- [1] Akihisa T, Franzblau SG, Ukiya M, Okuda H, Zhang F, Yasukawa K, Suzuki T, Kimura Y. Antitubercular activity of triterpenoids from Asteraceae flowers. Biol Pharm Bull. 2005;28(1):158-160. doi:10.1248/bpb.28.158 View Source
